2-Butanone, 3-chloro-3-methyl-

Vue d'ensemble

Description

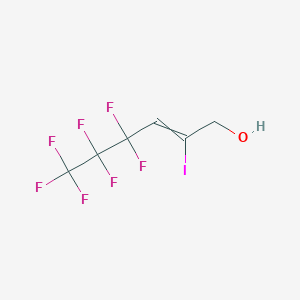

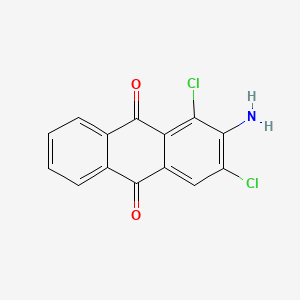

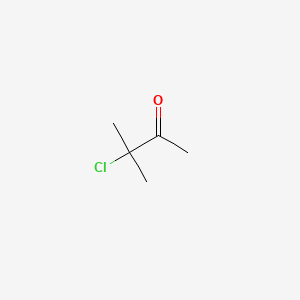

2-Butanone, 3-chloro-3-methyl- is a chemical compound with the formula C5H9ClO. It has a molecular weight of 120.577 . This compound is also known by its IUPAC name, which is the same .

Synthesis Analysis

The synthesis of a similar compound, 3-Chloro-3-methyl-r (2),c (6)-bis (p-methoxyphenyl)piperidin-4-one, has been reported . The aldehyde used was methoxy benzaldehyde and the ketone was 3-chloro-butane-2-one for the piperidine-4-one synthesis .Molecular Structure Analysis

The molecular structure of 2-Butanone, 3-chloro-3-methyl- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Butanone, 3-chloro-3-methyl- include a molecular weight of 120.58 . The normal boiling point temperature is 401.87 K . Other properties such as the critical pressure and volume, heat capacity, and dynamic viscosity can also be calculated .Applications De Recherche Scientifique

Biofuel Potential

- Tailor-Made Fuels from Biomass : MEK has been evaluated as a potential biofuel, with studies showing its advantageous properties in direct injection spark ignition engines. It exhibits high ignition delay times and favorable characteristics for mixture formation. However, increased emissions of nitrogen oxides compared to ethanol were noted (Hoppe et al., 2016).

Biotechnological Production

- Production in Saccharomyces cerevisiae : Research demonstrates the use of Saccharomyces cerevisiae for producing 2-butanol and MEK. Key factors for production include the availability of NADH and the use of a TEV-protease based expression system (Ghiaci et al., 2014).

Chemical Reactions and Mechanisms

- Oxidation Studies : The oxidation of 3-methyl-2-butanone has been studied to understand various chemical reactions and their implications in different processes (Trivedi et al., 2018).

- Production from Glucose : The engineering of Klebsiella pneumoniae to produce 2-butanone directly from glucose has been explored, providing a basis for developing efficient biological processes for its production (Chen et al., 2015).

Catalytic and Combustion Studies

- Dehydration over Boric Acid Modified Zeolites : Research into the dehydration of bio-based 2,3-butanediol to produce butanone via boric acid modified HZSM-5 zeolites shows promising results for green production methods (Zhang et al., 2012).

- Combustion-Related Studies : The combustion of 2-butanone, a biofuel candidate, has been studied for its potential use in spark-ignition engines. Detailed measurements of species profiles within its combustion provide validation targets for chemical kinetic models (Hemken et al., 2017).

Astrochemistry

- Rotational Spectrum Analysis : The rotational spectrum of MEK has been studied for its relevance in astrochemistry, given its functional groups common with several known interstellar molecules (Kroll et al., 2014).

Chemical Synthesis

- Synthesis and Applications : MEK has been synthesized by chlorination in situ, with the study of reaction conditions showing a conversion rate of 52.43% and a selectivity of over 76% (Di, 2005).

Electro-Optic Applications

- Electro-optic Acceptors : A high-yield synthetic route for α-hydroxy methyl ketones has been established, with 3-Hydroxy-3-methyl-2-butanoneserving as an important precursor for electro-optic acceptors used in nonlinear optical chromophores (He et al., 2002).

Reaction Mechanisms and Kinetics

- Reaction with Chlorine : The reaction of chlorine atoms with butanone has been studied, providing insights into its reaction kinetics and mechanism (Kaiser et al., 2009).

Atmospheric Chemistry

- OH Radical Formation Yields : The formation yields of OH radicals from the reactions of O3 with alkenes and monoterpenes have been investigated using 2-butanone as a scavenger (Chew & Atkinson, 1996).

Radical Chemistry

- Spin Trap ESR Study : Studies on the regrouping of certain polyhalo-olefin radicals with 1,2 migration of chlorine have been conducted, providing insights into radical chemistry (Gasanov et al., 1976).

Organic Synthesis

- Reactions with Esters of Amino Acids : The reaction of halogenated biacetyl monoximes with esters of amino acids has been explored, showing potential in organic synthesis (Sugiyama et al., 1966).

- Favorskii Rearrangement and Aldol Reaction : A novel type of Favorskii rearrangement combined with aldol reaction has been studied, leading to γ-Butyrolactone derivatives (Sakai et al., 1987).

Industrial Chemistry

- Conceptual Design for MEK Production : The conceptual design of methyl ethyl ketone production via 2,3-Butanediol for fuels and chemicals has been investigated, highlighting its potential in industrial applications (Penner et al., 2017).

Mécanisme D'action

Target of Action

This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s known that alcohols, which this compound is a type of, can associate through hydrogen bonding . This could potentially influence its interaction with its targets.

Biochemical Pathways

It’s worth noting that the compound has been identified as a potential disinfection by-product in treated drinking water

Action Environment

As a potential disinfection by-product, its formation and action might be influenced by factors such as the presence of residual chlorine in the water .

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-4(7)5(2,3)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJRNNIDCLELRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208206 | |

| Record name | 2-Butanone, 3-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5950-19-6 | |

| Record name | 2-Butanone, 3-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5950-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-3-METHYL-BUTAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)